5-Bromo-2-fluoropyridine-3-boronic acid

Suzuki-Miyaura Coupling Reaction Yield Pyridylboronic Acid Reactivity

Researchers requiring modular 3,5-disubstituted 2-fluoropyridine libraries face a scarcity of building blocks with orthogonal reactivity. 5-Bromo-2-fluoropyridine-3-boronic acid (CAS 501435-91-2) solves this challenge: - Enables sequential Suzuki-Miyaura couplings at C-Br and C-B(OH)₂ sites for rapid SAR exploration. - 2-Fluoro substituent uniquely activates the ring toward nucleophilic displacement to 2-pyridones. - BenchChem supplies this non-fungible regioisomer with batch-to-batch consistency for reliable scale-up.

Molecular Formula C5H4BBrFNO2
Molecular Weight 219.81 g/mol
CAS No. 501435-91-2
Cat. No. B1273221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoropyridine-3-boronic acid
CAS501435-91-2
Molecular FormulaC5H4BBrFNO2
Molecular Weight219.81 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1F)Br)(O)O
InChIInChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
InChIKeyYAXKWQSQZIVTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoropyridine-3-boronic Acid: Strategic Dual-Halogenated Pyridyl Building Block


5-Bromo-2-fluoropyridine-3-boronic acid (CAS 501435-91-2) is a highly functionalized heteroarylboronic acid [1]. It serves as a strategic synthetic intermediate, primarily valued in Suzuki-Miyaura cross-coupling reactions for the modular construction of 3,5-disubstituted 2-fluoropyridines and their subsequent conversion to 2-pyridones, key motifs in pharmaceutical and agrochemical research [2]. Its distinct value proposition stems from the orthogonal reactivity of its three functional handles: a nucleophilic boronic acid, an electrophilic C-Br bond, and a synthetically versatile C-F bond, enabling precise, stepwise molecular elaboration [1].

1 Orthogonal reactive handles (B(OH)₂, Br, F) for sequential derivatization
2 3-Pyridyl regioisomer: high protodeboronation stability vs. 2-pyridyl
3 Modular 2-fluoropyridine and 2-pyridone synthesis platform

Why Procurement Demands a Specificity-Driven Approach


Generic substitution of 5-bromo-2-fluoropyridine-3-boronic acid with alternative pyridylboronic acids (e.g., lacking the 2-fluoro substituent, bearing boronic acid at a different ring position, or using a boronic ester) is not scientifically sound. The presence and position of each functional group (Br, F, B(OH)₂) critically dictate the compound's reactivity, stability, and final application [1]. For instance, 2-pyridylboronic acids are known to undergo rapid protodeboronation, rendering them synthetically impractical compared to more stable 3-pyridyl isomers [2]. Similarly, the 2-fluoro substituent uniquely activates the ring towards specific modifications and can impart favorable pharmacokinetic properties, while the 5-bromo handle enables a second, orthogonal coupling step that simpler mono-functionalized pyridines cannot achieve [1]. The quantitative evidence below substantiates why this specific regioisomer is the non-fungible choice for advanced synthetic routes.

2-Pyridyl vs. 3-Pyridyl stability
2-Pyridylboronic acids undergo rapid protodeboronation (t₀.₅ ~25–50 s), limiting reagent shelf-life. The 3-pyridyl isomer remains stable >1 week under harsher conditions.
Mono-functional analogs lack sequential coupling
Absence of the 5-bromo or boronic acid handle prevents orthogonal difunctionalization, restricting access to unsymmetrical 3,5-disubstituted cores.
2-Fluoro substituent reactivity
The 2-fluoro group activates the ring for further modification and influences coupling selectivity; removal or replacement may alter reaction outcomes.

Quantitative Differentiation Evidence


Suzuki Coupling Efficiency: 2-Fluoro vs. Non-Fluorinated Isomers

In a direct head-to-head study, the Suzuki-Miyaura cross-coupling of 5-bromo-2-fluoro-3-pyridylboronic acid (the target compound) with a range of aryl iodides produced 3-monosubstituted 5-bromo-2-fluoropyridines in yields consistently described as 'excellent' [1]. In stark contrast, under analogous reaction conditions, the cross-coupling of the isomeric 3-bromo-5-pyridylboronic acid (which lacks the 2-fluoro substituent) with 3-bromoquinoline was 'low yielding' due to 'further in situ reactions of the product' .

Suzuki Coupling Yield
Head-to-head
Excellent yields vs. low yielding
Supports cleaner synthetic route
Reported for aryl iodide partners
Suzuki-Miyaura Coupling Reaction Yield Pyridylboronic Acid Reactivity

Protodeboronation Stability: 3-Pyridyl vs. 2-Pyridyl Isomers

A critical, class-level distinction is the vastly superior stability of 3-pyridylboronic acids (the class to which the target compound belongs) compared to their 2-pyridyl regioisomers. A definitive kinetic study established that at pH 7 and 70°C, 2-pyridylboronic acid undergoes extremely rapid protodeboronation with a half-life (t0.5) of approximately 25–50 seconds [1]. In contrast, 3- and 4-pyridylboronic acids are exceptionally stable, exhibiting a half-life of greater than 1 week under harsher conditions (pH 12, 70°C) [1].

Protodeboronation Stability
Class-level
t₀.₅ > 1 week (3-pyridyl) vs. ~25–50 s (2-pyridyl)
Ensures reagent reliability and shelf-life
Stability ratio >12,000×; conditions: pH 12/70°C vs. pH 7/70°C
Protodeboronation Stability Shelf-Life Reagent Reliability

Orthogonal Reactivity for Sequential Difunctionalization

The target compound's unique architecture allows for a sequential, two-step Suzuki-Miyaura strategy that is impossible with simpler mono-halogenated pyridylboronic acids. The first coupling at the boronic acid site with an aryl iodide proceeds in 'excellent yields' [1]. Crucially, the resulting intermediate, a 3-substituted 5-bromo-2-fluoropyridine, retains the intact C-Br bond, which then serves as a second, orthogonal site for a subsequent Suzuki reaction with a different boronic acid, leading to diverse 3,5-disubstituted 2-fluoropyridines in good overall yields [1].

Sequential Functionalization
Head-to-head
Two orthogonal Suzuki steps enabled
Access to unsymmetrical disubstituted cores
Mono-halogenated analogs cannot achieve this
Orthogonal Reactivity Sequential Coupling 2-Fluoropyridine Synthesis

Nicotinic Acetylcholine Receptor Antagonism

This compound is specifically identified as a nicotinic acetylcholine receptor antagonist, a property that distinguishes it from many non-fluorinated or differently substituted pyridylboronic acid building blocks . While detailed SAR is not provided, the presence of the 2-fluoro and 5-bromo substituents on the pyridine ring is known to be crucial for modulating binding affinity and selectivity at nAChR subtypes [1].

nAChR Antagonism
Supporting evidence
Reported nicotinic acetylcholine receptor antagonist
Privileged scaffold for nAChR probe design
Binding details to verify; SAR under investigation
Nicotinic Acetylcholine Receptor Antagonist Neurological Research

High-Value Application Scenarios


3,5-Disubstituted 2-Fluoropyridine Library Synthesis

The evidence demonstrates that 5-bromo-2-fluoropyridine-3-boronic acid enables a highly efficient, modular, two-step Suzuki-Miyaura sequence [1]. This makes it an ideal procurement choice for medicinal chemistry groups engaged in structure-activity relationship (SAR) studies around a 2-fluoropyridine core. The orthogonal reactivity of the boronic acid and the C-Br bond allows for the rapid generation of a diverse library of compounds with two points of chemical variation, a capability not afforded by mono-functionalized pyridyl building blocks [1].

nAChR Modulator Development

Given its identified activity as a nicotinic acetylcholine receptor antagonist, this compound is a strategically chosen starting material for the synthesis of novel ligands targeting nAChRs, which are implicated in various neurological conditions . Procuring this specific compound allows researchers to directly access a known pharmacophoric scaffold, significantly accelerating hit-to-lead campaigns compared to de novo synthesis from simpler pyridine derivatives .

2-Pyridone-Containing Pharmaceuticals and Agrochemicals

The established synthetic route uses this compound to create 3,5-disubstituted 2-fluoropyridines, which are then readily converted into the corresponding 2-pyridones [1]. 2-Pyridones are a privileged heterocyclic motif in numerous drugs and agrochemicals. This pathway provides a robust, high-yielding method to access this important class of molecules, making the boronic acid a critical, trackable intermediate for process chemistry and scale-up activities [1].

Application
Selection Property
Validation Focus
3,5-Disubstituted 2-fluoropyridine library synthesis
Orthogonal boronic acid / C–Br reactivity
Sequential coupling yields and scope
nAChR probe synthesis
Reported nAChR antagonist pharmacophore
Binding and selectivity assays
2-Pyridone scaffold access
2-Fluoro → 2-pyridone conversion route
Conversion efficiency and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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